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Compound of Interest

Compound Name:
6-(benzyloxy)-3,4-

dihydronaphthalen-1(2H)-one

Cat. No.: B1278668 Get Quote

An In-depth Technical Guide to 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

Executive Summary: This document provides a comprehensive technical overview of 6-
(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, a key synthetic intermediate in medicinal

chemistry and drug development. It details the compound's known physical and chemical

properties, presents a standard experimental protocol for its synthesis, and visualizes its

synthetic workflow and role as a foundational scaffold for creating diverse, biologically active

molecules. This guide is intended for researchers, chemists, and professionals in the field of

drug discovery.

Introduction
6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one, also known as 6-benzyloxy-1-tetralone, is

an aromatic ketone and a derivative of tetralone. Its structure is characterized by a

dihydronaphthalenone core with a benzyloxy group attached at the 6-position. This compound

is not typically valued for its intrinsic biological activity but rather serves as a crucial building

block or intermediate in the synthesis of more complex molecules.[1] Its stable scaffold and the

reactive potential of its ketone group and aromatic ring allow for extensive chemical

modifications, making it a valuable precursor for developing novel therapeutic agents.
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The following tables summarize the key identifiers and computed physicochemical properties of

6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one.

General Information
Identifier Value

IUPAC Name 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

Alternate Name
6-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-

one[2]

CAS Number 32263-70-0[3][4]

Molecular Formula C₁₇H₁₆O₂[2][3][4][5]

Molecular Weight 252.31 g/mol [2][3][4][5]

Canonical SMILES
C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=

O)C1[2]

InChI Key SAYPPJQQGVXKAP-UHFFFAOYSA-N[2]

Computed Physicochemical Properties
This data is computationally derived and provides estimates of the compound's behavior in

various chemical environments.[2][5]
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Property Value Reference

XLogP3 3.5 [2][5]

Hydrogen Bond Donor Count 0 [2][5]

Hydrogen Bond Acceptor

Count
2 [2][5]

Rotatable Bond Count 3 [2][5]

Exact Mass 252.115029749 Da [5]

Topological Polar Surface Area 26.3 Å² [2][5]

Heavy Atom Count 19 [2][5]

Complexity 306 [2][5]

Spectroscopic Data Profile
While specific experimental spectra for 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one are

not widely published in readily available literature, a predicted profile can be inferred from its

structure:

¹H NMR: The spectrum would feature signals for the aromatic protons of the benzyloxy group

and the tetralone ring system, a singlet for the benzylic methylene (-O-CH₂-Ph), and three

distinct multiplets corresponding to the aliphatic protons of the cyclohexanone ring.

¹³C NMR: The carbon spectrum would show a characteristic signal for the carbonyl carbon

(C=O) at a downfield shift (typically ~197 ppm), multiple signals in the aromatic region (110-

160 ppm), a signal for the benzylic carbon (-O-CH₂-), and signals for the aliphatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption

band corresponding to the carbonyl (C=O) stretching vibration (around 1680 cm⁻¹). Other

significant peaks would include C-O stretching for the ether linkage and C-H stretching for

the aromatic and aliphatic portions.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺

corresponding to its molecular weight (m/z ≈ 252.12). Common fragmentation patterns would
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likely involve the loss of the benzyl group or cleavage of the tetralone ring.

Experimental Protocols
The most common method for preparing this compound is through a Williamson ether

synthesis.

Synthesis Protocol
This protocol details the synthesis of 6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one from

6-hydroxy-1-tetralone and benzyl bromide.[3][4]

Reactants and Reagents:

6-Hydroxy-1-tetralone (1.0 eq)

Benzyl bromide (~1.1 eq)

Potassium carbonate (K₂CO₃) (2.0 eq)

Acetone (solvent)

Cyclohexane (for recrystallization)

Procedure:

A suspension of 6-hydroxy-1-tetralone (e.g., 0.3 g, 1.85 mmol) and potassium carbonate

(3.70 mmol) is prepared in acetone (e.g., 15 mL).[3][4]

Benzyl bromide (2.035 mmol) is added to the reaction mixture.[3][4]

The mixture is heated under reflux for approximately 6 hours.[3][4]

The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile

phase of ethyl acetate and petroleum ether (1:2).[3][4]

Upon completion, the reaction mixture is cooled and filtered through a pad of

diatomaceous earth (Celite) to remove inorganic salts.[3]
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The filtrate is concentrated under reduced pressure (in vacuo) to yield the crude product.

[3][4]

Purification:

The resulting crude solid is purified by recrystallization from cyclohexane to yield pure 6-
(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one.[3][4] A reported yield for this reaction is

approximately 97%.[3]

Visualization and Logical Relationships
The following diagrams illustrate the experimental workflow and the compound's strategic role

in synthesis.
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Reactants & Reagents

Process

Final Product
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(6 hours)

Benzyl Bromide K2CO3 in Acetone

Filter through Celite

Concentrate in vacuo

Recrystallize
(from Cyclohexane)

6-(benzyloxy)-3,4-
dihydronaphthalen-1(2H)-one

Click to download full resolution via product page

Fig. 1: Experimental workflow for the synthesis of 6-(benzyloxy)-3,4-dihydronaphthalen-
1(2H)-one.
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Potential Bioactive Derivatives

6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
(Core Scaffold)

Further Chemical Modification
(e.g., Grignard, Wittig, Reductive Amination)

 serves as precursor for 

Receptor Modulators Enzyme Inhibitors Antimicrobial Agents Other Novel Therapeutics

Click to download full resolution via product page

Fig. 2: Role as a core scaffold for the development of diverse bioactive derivatives.

Biological Context and Applications
6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is primarily of interest to the pharmaceutical

and drug development industries as a versatile synthetic intermediate.[1] The "tetralone"

framework is a privileged structure found in numerous biologically active compounds. The

benzyloxy group serves as a stable protecting group for the phenol, which can be deprotected

in later synthetic steps if a free hydroxyl group is desired.

Researchers utilize this scaffold to synthesize derivatives with a wide range of potential

therapeutic applications, including but not limited to antimicrobial and anti-inflammatory agents.

[6] The ketone functional group is a key handle for introducing molecular diversity, allowing for

the construction of complex molecular architectures designed to interact with specific biological

targets.

Conclusion
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6-(benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is a well-characterized synthetic

intermediate with a straightforward and high-yielding synthesis protocol. While it lacks

significant biological activity on its own, its robust chemical scaffold makes it an invaluable

starting material for medicinal chemists. The data and protocols presented in this guide offer a

foundational resource for researchers aiming to leverage this compound in the design and

synthesis of novel, biologically active molecules for drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1278668?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

